4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[3-(1-methyltriazol-4-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-17-6-9(13-16-17)10-14-15-12(21)18(10)8-4-2-7(3-5-8)11(19)20/h2-6H,1H3,(H,15,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPIQRMASRLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure that includes multiple triazole rings and a benzoic acid moiety. This structural configuration is significant for its biological activity.
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
| Klebsiella pneumoniae | 0.125 - 8 μg/mL |
These findings align with the general activity of triazoles, which inhibit cytochrome P450-dependent enzymes critical for microbial survival .
2. Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (breast cancer) | 36.78 |
| U937 (leukemia) | Not specified |
| HL60 (leukemia) | Not specified |
The mechanism involves the inhibition of steroid sulfatase (STS), a key enzyme in hormone-dependent cancers . Notably, the compound's IC50 value indicates its potency compared to existing treatments.
3. Anti-inflammatory Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be attributed to its structural characteristics that allow interaction with various biological targets .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazole compounds similar to the one in focus. The results indicated that compounds with a sulfanylidene group showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Cancer Treatment Research
In another study focusing on breast cancer treatment, derivatives of triazole were synthesized and tested for STS inhibition. The most active compounds exhibited significantly lower IC50 values than traditional STS inhibitors like Irosustat .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include the formation of triazole rings and subsequent modifications. Various methods have been reported for synthesizing similar triazole derivatives, emphasizing the versatility of triazole chemistry in drug design. For instance, the reaction of appropriate aniline derivatives with azides has been a common approach in creating triazole-based compounds .
Antimicrobial Properties
Research indicates that compounds containing triazole moieties often exhibit antimicrobial activities. The compound has been studied for its effectiveness against various bacterial strains. In one study, derivatives of similar structures demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Bacillus cereus . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent studies have highlighted the compound's potential as an inhibitor of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The sulfamoylated derivatives have shown promising results in inhibiting STS activity with IC50 values significantly lower than standard treatments . This suggests a potential therapeutic application in breast cancer treatment by targeting hormone-dependent pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Variations in substituents on the aromatic rings can significantly influence biological activity. For instance, modifications at the meta position of phenyl rings have been associated with enhanced inhibitory potency against STS .
| Compound | Substituent | IC50 (nM) | Activity |
|---|---|---|---|
| 5l | 3,5-Difluorophenyl | 0.21 | High STS Inhibition |
| 4b | 3,5-Dichlorophenyl | 1.71 | Moderate STS Inhibition |
| 4d | 3-Iodophenyl | 36.78 | High STS Inhibition |
Case Studies
Several case studies have been documented that explore the applications of triazole derivatives in medicinal chemistry:
Case Study 1: Antimicrobial Activity
A series of triazole compounds were evaluated for their antimicrobial properties against clinical strains. The study revealed that certain modifications led to compounds with enhanced activity against resistant strains .
Case Study 2: Cancer Treatment
In a preclinical model, sulfamoylated triazoles demonstrated significant inhibition of tumor growth in breast cancer cell lines when compared to untreated controls. The mechanism involved apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Key Findings
Electronic and Steric Effects: The target compound’s sulfanylidene group (C=S) differs from sulfonamides () and sulfanylalkyl groups (). Sulfanylidene may enhance metal coordination (e.g., Zn²⁺ in enzymes) compared to sulfonamides, which are classic carbonic anhydrase inhibitors .
Biological Activity: Pyrazoline-sulfonamide hybrids () show carbonic anhydrase inhibition and cytotoxicity, suggesting the sulfonamide’s role in enzyme targeting. The target’s benzoic acid may similarly interact with catalytic sites but with distinct pKa and hydrogen-bonding profiles . Carfentrazone-ethyl (), a triazolinone herbicide, highlights how triazole derivatives can diverge in application: the ethyl ester group increases lipid solubility for herbicidal action, contrasting with the target’s hydrophilic benzoic acid .
Crystallographic Insights: The compound in , with a benzylideneamino substituent, adopts a planar triazole ring (R factor = 0.064) stabilized by intramolecular hydrogen bonds. This suggests that the target compound’s methyl and sulfanylidene groups may influence ring puckering and intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing substituted triazoles with aldehydes in absolute ethanol and glacial acetic acid (4–6 hours) under reflux conditions yields derivatives with moderate to high purity. Post-reaction, solvent removal via reduced-pressure evaporation and filtration are critical for isolating the product . Modifications to substituents (e.g., methyl, benzyl groups) on the triazole ring require tailored stoichiometry and reaction times, as demonstrated in analogous syntheses of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology : A combination of ¹H NMR spectroscopy , LC-MS , and elemental analysis is essential for structural confirmation. For example, ¹H NMR can identify proton environments in the triazole and benzoic acid moieties, while LC-MS confirms molecular weight and purity. Potentiometric titrations using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) provide pKa values, critical for understanding acid-base behavior .
Q. How do solvent choices influence the compound’s acidity during potentiometric titrations?
- Methodology : Solvents like tert-butyl alcohol and DMF alter the compound’s dissociation behavior due to polarity and hydrogen-bonding effects. For example, titrations in DMF show higher pKa values compared to acetone, attributed to solvent stabilization of the deprotonated form. Calibration of pH meters and incremental titrant addition (0.05 mL steps) ensure precise half-neutralization potential (HNP) measurements .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For analogous triazole derivatives, DFT studies reveal charge distribution patterns at the sulfanylidene and benzoic acid groups, guiding predictions of nucleophilic/electrophilic sites . Coupling these with experimental spectral data (e.g., IR, UV-Vis) validates theoretical models .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity across studies?
- Methodology : Systematic comparison of reaction conditions (e.g., solvent purity, catalyst use) and characterization protocols is critical. For instance, discrepancies in antimicrobial activity may arise from variations in assay protocols (e.g., disk diffusion vs. broth microdilution). Replicating synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) and using high-resolution mass spectrometry (HRMS) ensures reproducibility .
Q. How does substituent variation on the triazole ring impact pharmacological activity?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with systematic substituent changes (e.g., halogenation, alkyl chain length). For example, replacing the methyl group with a p-chlorobenzyl group in analogous triazoles enhances antimicrobial potency due to increased lipophilicity . In vitro assays (e.g., MIC determination, enzyme inhibition) and molecular docking studies identify key interactions with biological targets .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology : Accelerated stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C, monitored via HPLC, assess degradation kinetics. Mass spectrometry detects hydrolysis or oxidation products. For sulfanylidene-containing compounds, thiol-disulfide exchange reactions may require evaluation using Ellman’s reagent to quantify free sulfhydryl groups over time .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen for air-sensitive intermediates .
- Data Interpretation : Compare titration curves across solvents to model solvent-solute interactions statistically (e.g., linear free-energy relationships) .
- Theoretical-Experimental Synergy : Validate DFT-predicted dipole moments with dielectric constant measurements in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
